

Diethylene Glycol Dibutyl Ether: A Comprehensive Technical Safety Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol dibutyl ether*

Cat. No.: B090791

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for **Diethylene Glycol Dibutyl Ether** (CAS No. 112-73-2). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental methodologies, and logical safety workflows.

Chemical Identification and Physical Properties

Diethylene glycol dibutyl ether is also known by several synonyms, including bis(2-butoxyethyl)ether, butyl diglyme, and dibutyl carbitol.^[1] It is a colorless liquid with a mild, characteristic odor.^{[1][2]}

Table 1: Physical and Chemical Properties of **Diethylene Glycol Dibutyl Ether**

Property	Value	Test Method/Source
Molecular Formula	C12H26O3	[3][4]
Molecular Weight	218.33 g/mol	[4][5]
Boiling Point	256 °C (492.8 °F) at 760 mmHg	[4][6]
Melting Point	-60 °C (-76 °F)	[4][6]
Flash Point	118 °C (245 °F) Closed Cup	[7][8]
Autoignition Temperature	310 °C (590 °F)	[7]
Density	0.885 g/mL at 20 °C	[5]
Vapor Pressure	<0.01 mmHg at 20 °C	[4]
Water Solubility	0.3 g/100 mL at 20 °C	[4]
Appearance	Colorless liquid	[1][3]

Toxicological Data

Toxicological data is crucial for assessing the potential hazards of a substance. The following table summarizes the acute toxicity data for **diethylene glycol dibutyl ether**.

Table 2: Acute Toxicity of **Diethylene Glycol Dibutyl Ether**

Test	Species	Route	Value	Source
LD50	Rat	Oral	3900 mg/kg	[1][7]
LD50	Rabbit	Dermal	3555 mg/kg (4040 µL/kg)	[1][7]

Interpretation of Toxicological Data: The oral LD50 in rats and dermal LD50 in rabbits indicate that diethylene glycol dibutyl ether has a moderate order of acute toxicity.[4] Glycol ethers, as a class, can be absorbed through the skin, and their toxicity is often related to their metabolites. [9] For some glycol ethers, the primary toxic effects are observed on the hematopoietic,

reproductive, and central nervous systems.[9][10] While specific mechanistic studies on **diethylene glycol dibutyl ether** are limited, it is prudent to handle this chemical with appropriate personal protective equipment to minimize exposure.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Acute Oral Toxicity (LD50) - OECD Test Guideline 425

This method, known as the Up-and-Down Procedure, is used to determine the median lethal dose (LD50) of a substance when administered orally.

- Principle: A series of animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This method significantly reduces the number of animals required compared to traditional methods.
- Procedure:
 - A starting dose is selected based on available information, or a default value is used.
 - A single animal is dosed.
 - If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
 - The dosing continues until a stopping criterion is met (e.g., a specified number of reversals in outcome).
 - The LD50 is then calculated using the maximum likelihood method.
- Observation: Animals are observed for signs of toxicity and mortality for up to 14 days after dosing.

Acute Dermal Toxicity (LD50) - OECD Test Guideline 402

This guideline outlines the procedure for assessing the acute toxic effects of a substance applied to the skin.

- Principle: The test substance is applied to a shaved area of the skin of a group of animals (typically rabbits or rats) and held in contact for 24 hours.
- Procedure:
 - The fur is removed from the dorsal area of the trunk of the test animals.
 - The test substance is applied uniformly over an area of at least 10% of the body surface.
 - The treated area is covered with a porous gauze dressing and non-irritating tape.
 - After a 24-hour exposure period, the residual test substance is removed.
- Observation: Animals are observed for signs of toxicity and mortality for 14 days. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

- Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit). The untreated eye serves as a control.
- Procedure:
 - A small amount of the test substance is placed into the conjunctival sac of one eye.
 - The eyelids are held together for about one second.
 - The eye is not washed for at least 24 hours after instillation of the test substance.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

Flash Point - ASTM D93 (Pensky-Martens Closed Cup Method)

This method determines the lowest temperature at which the vapors of a liquid will ignite.[1][8][11]

- Principle: A sample of the liquid is heated in a closed cup at a controlled rate with constant stirring. An ignition source is periodically introduced into the vapor space of the cup.
- Procedure:
 - The test cup is filled with the sample to a specified level.
 - The lid is placed on the cup, and the apparatus is heated.
 - The sample is stirred at a specified rate.
 - At regular temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space.
- Result: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[12]

Autoignition Temperature - ASTM E659

This test determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.[13][14][15]

- Principle: A small, measured amount of the substance is introduced into a heated flask. The temperature of the flask is varied until ignition is observed.
- Procedure:
 - A clean, dry flask is placed in a furnace and heated to a uniform temperature.
 - A small sample of the chemical is injected into the flask.
 - The flask is observed in a darkened room for any sign of ignition (a flame or an explosion).

- The test is repeated at different temperatures until the minimum temperature for ignition is determined.

Density - OECD Test Guideline 109 / ASTM D1480

These guidelines describe methods for determining the density of liquids.[\[11\]](#)[\[12\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Methods:

- Pycnometer Method (ASTM D1480): A glass vessel of a known volume (pycnometer) is weighed empty, then filled with the liquid, and weighed again at a controlled temperature. The density is calculated from the mass of the liquid and the volume of the pycnometer.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[14\]](#)
- Oscillating Densimeter (part of OECD 109): A U-shaped tube is filled with the liquid and made to oscillate. The density is determined from the oscillation frequency.[\[16\]](#)

Viscosity - OECD Test Guideline 114 / ASTM D445

These guidelines provide methods for measuring the viscosity of liquids.[\[6\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Capillary Viscometer Method (ASTM D445): This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a known and closely controlled temperature.[\[3\]](#)[\[13\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) The kinematic viscosity is calculated from this flow time.

Vapor Pressure - ASTM E1194 (Gas Saturation Method)

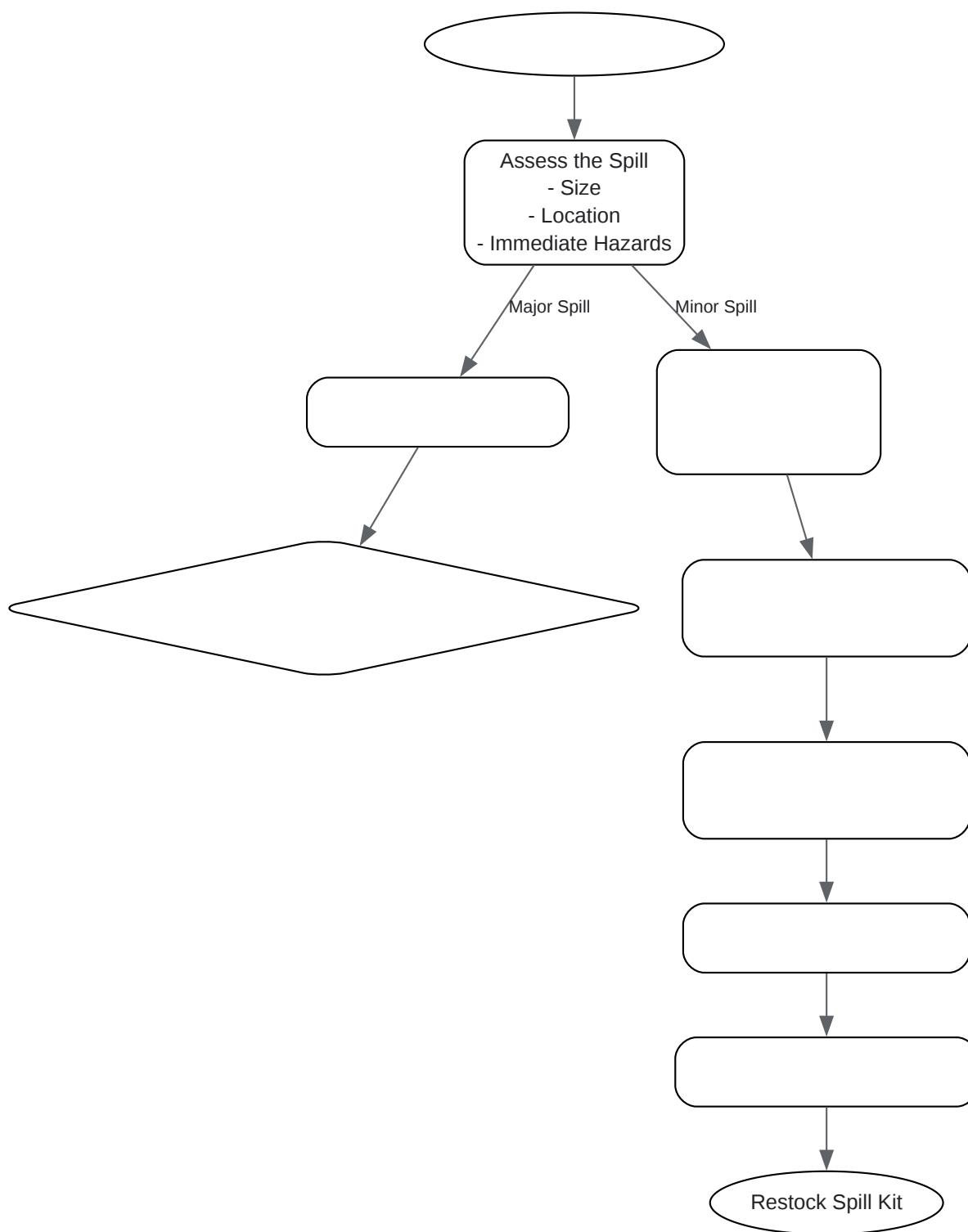
This method is used to determine the vapor pressure of a substance.[\[15\]](#)[\[26\]](#)

- Principle: A stream of an inert gas is passed through or over the substance at a slow enough rate to ensure saturation. The amount of substance transported by the gas is then determined.
- Procedure:
 - A known volume of an inert carrier gas is passed through a thermostatted saturator containing the test substance.

- The vaporized substance is collected in a trap.
- The amount of collected substance is quantified.
- Calculation: The vapor pressure is calculated from the mass of the collected substance, the volume of the carrier gas, and the temperature.

Safety and Handling

Personal Protective Equipment (PPE)


- Eye Protection: Wear chemical safety goggles.[[1](#)]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[[1](#)]
- Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Storage

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[[1](#)][[7](#)] Keep the container tightly closed when not in use.[[1](#)]

Emergency Procedures

The following diagram illustrates a logical workflow for responding to a spill of **diethylene glycol dibutyl ether**.

[Click to download full resolution via product page](#)

Caption: Workflow for Chemical Spill Response.

First Aid Measures:

- Eyes: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.[[1](#)]
- Skin: Flush skin with plenty of water. Remove contaminated clothing. Get medical aid if irritation develops or persists.[[1](#)]
- Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.[[1](#)]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[[1](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 4. antpedia.com [antpedia.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. oecd.org [oecd.org]
- 7. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 8. store.astm.org [store.astm.org]
- 9. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. oecd.org [oecd.org]

- 12. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 13. nazhco.com [nazhco.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. scribd.com [scribd.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. scribd.com [scribd.com]
- 20. Viscosity of liquids according to OECD n°114 - Analytice [analytice.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. store.astm.org [store.astm.org]
- 24. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 25. ASTM D445 - eralytics [eralytics.com]
- 26. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [Diethylene Glycol Dibutyl Ether: A Comprehensive Technical Safety Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090791#diethylene-glycol-dibutyl-ether-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com